2-Bromo-5-methoxy-4-methylpyridine
Overview
Description
2-Bromo-5-methoxy-4-methylpyridine is a brominated derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the fifth position, and a methyl group at the fourth position of the pyridine ring. It has a molecular weight of 202.05 g/mol and is commonly used in organic synthesis and various scientific research applications.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 2-methoxy-4-methylpyridine using bromine in the presence of a suitable catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-bromopyridine with methanol under acidic conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions, where precise control of reaction conditions such as temperature, pressure, and catalyst concentration is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in different reduced forms.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, leading to a variety of substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as refluxing in an inert atmosphere are typically employed.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: 2-Hydroxy-5-methoxy-4-methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Mechanism of Action
Target of Action
It is known to act as a reagent in the synthesis of biarylsulfonamide ccr9 inhibitors for inflammatory bowel diseases .
Mode of Action
It is used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It is used in the synthesis of biarylsulfonamide ccr9 inhibitors, which are known to modulate the ccr9-ccl25 chemokine-receptor interaction, a key player in leukocyte chemotaxis and inflammatory response .
Result of Action
As a reagent in the synthesis of biarylsulfonamide ccr9 inhibitors, it contributes to the overall inhibitory effect on the ccr9-ccl25 interaction, potentially reducing inflammation in conditions like inflammatory bowel diseases .
Action Environment
It is worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions .
Scientific Research Applications
2-Bromo-5-methoxy-4-methylpyridine is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems and pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of various chemical products and materials.
Comparison with Similar Compounds
5-Bromo-2-methoxy-4-methylpyridine
2-Bromo-4-methylpyridine
2-Bromo-3-methoxy-4-methylpyridine
Properties
IUPAC Name |
2-bromo-5-methoxy-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACCOVUMBSAMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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